N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide
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Overview
Description
N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide is an organic compound that belongs to the family of cyclic amides It is characterized by the presence of a hydroxycyclohexyl group attached to an imidazole ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-hydroxycyclohexylamine with 1H-imidazole-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
For industrial-scale production, a more efficient and scalable method involves the use of potassium isocyanate in water without organic co-solvents. This method is environmentally friendly and allows for the synthesis of N-substituted ureas, including this compound, in high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like Raney-Nickel.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) at room temperature.
Reduction: Hydrogen gas with Raney-Nickel catalyst under high pressure.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of N-(4-oxocyclohexyl)-1H-imidazole-1-carboxamide.
Reduction: Formation of N-(4-hydroxycyclohexyl)-1H-imidazole.
Substitution: Formation of N-(4-chlorocyclohexyl)-1H-imidazole-1-carboxamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the synthesis of medicinal intermediates and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its ability to inhibit voltage-gated sodium currents and enhance the effect of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. Additionally, its role as an enzyme inhibitor involves binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:
N-(4-hydroxycyclohexyl)acetamide: Similar structure but with an acetamide group instead of an imidazole ring.
N-(4-hydroxyphenyl)acetamide (Paracetamol): Similar hydroxy group but with a phenyl ring instead of a cyclohexyl group.
N-(4-hydroxycyclohexyl)amine: Lacks the carboxamide group, making it less complex.
The uniqueness of this compound lies in its combination of the hydroxycyclohexyl group with the imidazole ring and carboxamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-(4-hydroxycyclohexyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C10H15N3O2/c14-9-3-1-8(2-4-9)12-10(15)13-6-5-11-7-13/h5-9,14H,1-4H2,(H,12,15) |
InChI Key |
PYSOFTDMZNDJHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)N2C=CN=C2)O |
Origin of Product |
United States |
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